molecular formula C18H18N6O2 B2708953 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ CAS No. 636989-26-9

2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+

Cat. No.: B2708953
CAS No.: 636989-26-9
M. Wt: 350.382
InChI Key: DARLKQDSBGRZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ is a complex heterocyclic compound. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, and it features functional groups such as an imino group, a morpholinoethyl group, and a cyanide group.

Preparation Methods

The synthesis of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ include:

The uniqueness of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c19-12-13-11-14-17(21-15-3-1-2-4-23(15)18(14)25)24(16(13)20)6-5-22-7-9-26-10-8-22/h1-4,11,20H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARLKQDSBGRZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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